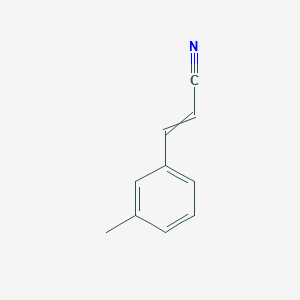
3-Methylcinnamonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylcinnamonitrile is an organic compound with the chemical formula C10H9N. It is a derivative of cinnamonitrile, characterized by the presence of a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including perfumery and pharmaceuticals, due to its distinctive aroma and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylcinnamonitrile can be synthesized through several methods. One common approach involves the Heck reaction, where 4-iodotoluene reacts with acrylonitrile in the presence of a palladium catalyst and N,N-dimethylformamide as the solvent. The reaction is typically carried out at 100°C for 10 hours, yielding a high percentage of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the Heck reaction makes it suitable for industrial applications .
化学反応の分析
Types of Reactions: 3-Methylcinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of this compound .
科学的研究の応用
3-Methylcinnamonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of infections.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties .
作用機序
The mechanism of action of 3-Methylcinnamonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound may also interfere with essential metabolic pathways, inhibiting the growth and proliferation of pathogens .
類似化合物との比較
Cinnamonitrile: The parent compound, lacking the methyl group.
4-Methylcinnamonitrile: A positional isomer with the methyl group at the para position.
Cinnamaldehyde: A related compound with an aldehyde group instead of a nitrile group.
Uniqueness: 3-Methylcinnamonitrile is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in aroma, solubility, and biological activity compared to its analogs .
特性
CAS番号 |
28446-71-1 |
|---|---|
分子式 |
C10H9N |
分子量 |
143.18 g/mol |
IUPAC名 |
3-(3-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,1H3 |
InChIキー |
QMICLBLOVTXNIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















